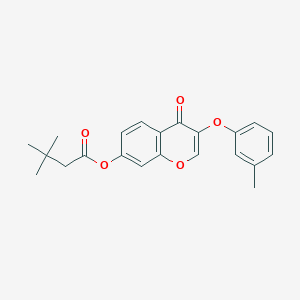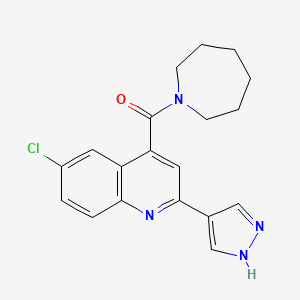
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as KF-1B, is a synthetic compound that belongs to the class of flavonoids. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines. Additionally, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have antioxidant activity and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its high potency and specificity. 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have potent activity against cancer cells at relatively low concentrations, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its relatively complex chemical structure, which can make it difficult to synthesize and purify.
未来方向
There are several future directions for research on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One area of interest is in the development of novel cancer therapies that are based on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate or related compounds. Another area of research is in the study of the molecular mechanisms underlying 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate's anti-cancer activity. Additionally, future studies could investigate the potential use of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in other disease contexts, such as inflammation and oxidative stress.
合成方法
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized through a multi-step chemical process that involves the reaction of 3-(3-methylphenoxy)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to yield the final product.
科学研究应用
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBKYSGAYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)